molecular formula C20H21BrN2O2 B271270 N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271270
M. Wt: 401.3 g/mol
InChI Key: WEBLSAZJOQCGFD-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the brain and has been implicated in various neurological and psychiatric disorders. By blocking the activity of mGluR5, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide may modulate the release of neurotransmitters such as dopamine and glutamate, thereby altering neuronal activity and providing therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have a range of biochemical and physiological effects. In animal studies, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), which are implicated in neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for mGluR5, which allows for precise modulation of this receptor. N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide also has good pharmacokinetic properties and can easily cross the blood-brain barrier, making it a useful tool for studying the role of mGluR5 in the brain. However, one limitation of using N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent analogs of N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide that may have greater therapeutic potential. Another direction is the investigation of the effects of N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide on other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, the use of N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3-methylbenzaldehyde with 4-ethylbenzylamine to form an intermediate product. This intermediate is then converted to the final product through a series of reactions involving cyclization and amidation.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In oncology, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.

properties

Product Name

N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21BrN2O2/c1-3-14-4-7-17(8-5-14)23-12-15(11-19(23)24)20(25)22-16-6-9-18(21)13(2)10-16/h4-10,15H,3,11-12H2,1-2H3,(H,22,25)

InChI Key

WEBLSAZJOQCGFD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)C

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)C

Origin of Product

United States

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